Propene, 3,3-dichloro-2-methyl-

Description

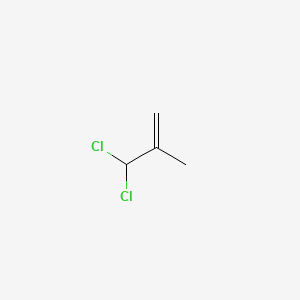

Propene, 3,3-dichloro-2-methyl- (C₄H₆Cl₂), is a chlorinated alkene characterized by a double bond in the propene backbone, two chlorine atoms at the third carbon, and a methyl group at the second carbon. The compound’s reactivity is influenced by the electron-withdrawing effects of chlorine substituents and the steric hindrance from the methyl group, making it relevant in organic synthesis and industrial applications.

Properties

IUPAC Name |

3,3-dichloro-2-methylprop-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2/c1-3(2)4(5)6/h4H,1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOBCGSJCSKTKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176773 | |

| Record name | 1-Propene, 3,3-dichloro-2-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22227-75-4 | |

| Record name | 3,3-Dichloro-2-methyl-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22227-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propene, 3,3-dichloro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022227754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 3,3-dichloro-2-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Gas-Phase Chlorination of Isobutene

Initial attempts to synthesize 3,3-dichloro-2-methylpropene relied on gas-phase chlorination of isobutene. However, this method proved ineffective, as the target compound was neither a primary nor secondary product under industrial reaction conditions. Competing pathways favored the formation of 1,2-dichloro derivatives and polymerized byproducts, limiting yields to trace quantities.

Direct Chlorine Addition to 1-Chloro-2-Methylpropene

Early liquid-phase methods involved bubbling chlorine gas into 1-chloro-2-methylpropene at elevated temperatures. Henne et al. (1950) reported a 6% yield under reflux with excess Cl₂, but side reactions, notably the formation of 1,1,2-trichloro-2-methylpropane, dominated due to radical chain mechanisms. Cooling the reaction to 0°C and introducing sodium bicarbonate as a base marginally improved selectivity (68% yield), but the necessity for solid-phase separation and energy-intensive cooling rendered this method economically unviable.

Modern Catalytic Methods Using Sulfuryl Chloride

Reaction Mechanism and Catalyst Selection

The breakthrough in synthesizing 3,3-dichloro-2-methylpropene emerged with the use of sulfuryl chloride (SO₂Cl₂) as a chlorinating agent. Unlike molecular chlorine, SO₂Cl₂ reacts via an ionic mechanism, minimizing radical side reactions. Key to this process is the catalytic role of nitrogen bases (e.g., triethylamine, pyridine) or phosphines (e.g., triphenylphosphine), which facilitate simultaneous chlorine addition and double-bond isomerization.

The reaction proceeds through a nucleophilic attack on SO₂Cl₂ by the catalyst, generating a chlorosulfonate intermediate. This intermediate abstracts a proton from 1-chloro-2-methylpropene, forming a carbocation that undergoes chloride attack at the 3-position. Concurrent isomerization shifts the double bond from the 1,2- to the 2,3-position, yielding 3,3-dichloro-2-methylpropene.

Temperature and Light Exposure

Optimal reaction temperatures range between 45–50°C. Lower temperatures slow the reaction kinetics, while higher temperatures promote thermal decomposition and side-product formation (e.g., 1,1,2-trichloro-2-methylpropane). Light exposure exacerbates byproduct formation via radical pathways, necessitating dark or amber glassware.

Catalyst Loading and Type

Triethylamine (0.1–0.5 wt%) is the most effective nitrogen base, achieving 92% yield at 50°C. Heterocyclic amines like pyridine or picoline offer comparable efficiency but require longer reaction times. Phosphines, such as triphenylphosphine, exhibit similar catalytic activity but are less cost-effective for industrial use.

Sulfuryl Chloride Addition Rate

Controlled addition of SO₂Cl₂ over 1–5 minutes prevents localized overheating and ensures stoichiometric conversion. Rapid addition (>10 mL/min) leads to exothermic runaway reactions, reducing selectivity.

Industrial-Scale Process Design

Batch vs. Continuous Reactors

Batch reactors (e.g., stirred-tank systems) are preferred for small-scale production due to operational simplicity. However, continuous tubular reactors or cascades offer superior heat and mass transfer for large-scale manufacturing, enabling consistent yields >90%.

Purification and Stabilization

Post-reaction crude mixtures contain unreacted starting material, SO₂, and trace byproducts. Fractional distillation under reduced pressure (40–60 mmHg) isolates 3,3-dichloro-2-methylpropene (boiling range: 108–112°C at 760 mmHg). Atmospheric distillation risks thermal rearrangement to 1,3-dichloro-2-methylpropene, necessitating vacuum conditions. Final stabilization involves washing with aqueous base (5% NaOH) to remove residual SO₂Cl₂, followed by drying over anhydrous K₂CO₃.

Comparative Analysis of Catalytic Systems

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic substitution reactions, where chlorine atoms are replaced by nucleophiles. Key findings include:

-

Catalyzed Chlorine Replacement : Reactions with amines or thiols in the presence of nitrogen bases or phosphines yield substituted derivatives. For example, sulfuryl chloride (SO₂Cl₂) facilitates substitution under controlled conditions, achieving >80% yields in industrial settings .

-

Alcoholysis : Interaction with alcohols (e.g., propanol) produces ether derivatives such as 2-methyl-3-hydroxy-propene-1 ethers through stepwise substitution .

Table 1: Substitution Reaction Conditions and Yields

| Nucleophile | Catalyst | Temperature | Yield | Source |

|---|---|---|---|---|

| Amines | Triethylamine | 45–50°C | 80–92% | |

| Alcohols | None | Ambient | 60–75% |

Addition Reactions

The double bond in 3,3-dichloro-2-methyl-propene enables addition chemistry:

-

Carbene Addition : Reacts with carbenes (e.g., generated from chloroform and KOH) to form cyclopropane derivatives .

-

Thermal Cyclization : Under heat, the compound undergoes intramolecular cyclization to yield chlorinated cyclic products, though this pathway competes with rearrangement .

Elimination Reactions

Dehydrohalogenation is a key elimination pathway:

-

Formation of 3-Chloro-2-methylpropene : Elimination of HCl occurs at elevated temperatures, with an enthalpy change (ΔH°) of 72.6 ± 2.6 kJ/mol under gas-phase conditions .

-

Byproduct Formation : Exposure to light during synthesis promotes the formation of 1,1,2-trichloro-2-methyl-propane as a competing elimination product .

Thermal Rearrangement

Thermal stress induces isomerization:

-

1,3-Dichloro-2-methyl-propene Formation : Distillation under reduced pressure minimizes rearrangement, but standard conditions favor conversion to this isomer .

Biological Transformations

In metabolic and environmental systems:

-

Reductive Dechlorination : Enzymatic action by Sulfurospirillum multivorans removes chlorine atoms via a radical mechanism, yielding less chlorinated propenes .

-

Mammalian Metabolism : In rats, bioactivation forms reactive intermediates such as epoxides, which conjugate with glutathione or undergo hydrolysis .

Table 2: Metabolic Pathways and Products

| Organism | Pathway | Major Product | Source |

|---|---|---|---|

| S. multivorans | Reductive dehalogenation | Dichloropropene | |

| Rat | Epoxidation | 2-Methyl-3-chloroepoxide |

Environmental Reactions

Scientific Research Applications

Synthesis Intermediate

- 3,3-dichloro-2-methyl-propene is useful as an intermediate for organic syntheses .

- It can be used to prepare other halogenated compounds and study reaction mechanisms.

Production

- 3,3-dichloro-2-methyl-propene can be produced by reacting 1-chloro-2-methylpropene with sulfuryl chloride . To achieve higher yields, this reaction is performed in the liquid phase in the presence of amines, such as nitrogen bases, or phosphines as catalysts .

- The yields of 3,3-dichloro-2-methyl-propene are generally above 80% based on the reacted 1-chloro-2-methyl-propene . The yields vary somewhat with temperature control, the metering rate of sulfuryl chloride, the choice of catalyst, the reaction time, and the effect of light . Exposure to light can shift the reaction towards 1,1,2-trichloro-2-methyl-propane .

- Suitable parameters, such as a temperature of 45 to 50 °C, a sulfuryl chloride metering time of 1 to 5 minutes, and a reaction time of 60 to 120 minutes, without exposure to light, can yield over 90% .

- Fractionation, preferably under reduced pressure, of the reaction product can be performed to obtain 3,3-dichloro-2-methyl-propene, with a boiling range from about 108 to 112 °C during normal pressure fractionation .

Mechanism of Action

The mechanism of action of propene, 3,3-dichloro-2-methyl- involves its reactivity with various molecular targets. For example, in oxidation reactions, the compound reacts with hydroxyl radicals to form intermediate adducts, which further react with other atmospheric oxidants to produce stable chlorinated products . The molecular pathways involved include radical formation and subsequent reactions leading to the final products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physical and Chemical Properties

Key Observations :

- The additional chlorine in 3,3-dichloro-2-methylpropene increases molecular weight and boiling point compared to methallyl chloride.

- Conjugation in 1,3-dichloropropene enhances electrophilic reactivity, while saturated 1,2,3-trichloropropane exhibits lower reactivity .

Propene, 3,3-Dichloro-2-Methyl-

- Reactivity: The allylic chlorine atoms facilitate nucleophilic substitution (SN2) or elimination (E2) reactions.

- Applications : Likely used as an intermediate in agrochemicals or pharmaceuticals, similar to methallyl chloride .

3-Chloro-2-Methylpropene (Methallyl Chloride)

- Reactivity : Undergoes polymerization and serves as a precursor for methallyl alcohol. Less steric hindrance allows faster reactions than 3,3-dichloro derivatives .

- Applications : Production of resins, plasticizers, and specialty chemicals.

1,3-Dichloropropene

Toxicity and Environmental Impact

Catalytic and Industrial Relevance

- Catalytic Behavior : Chlorinated propenes like 3,3-dichloro-2-methylpropene may adsorb on tungsten carbide (WC) catalysts, influencing selective C–O bond scission in deoxygenation reactions .

- Ammoxidation : Propene derivatives with allylic substituents (e.g., methyl, chlorine) alter chemisorption on VSbO₄/Sb₂O₄ catalysts, affecting acrylonitrile selectivity .

Biological Activity

Propene, 3,3-dichloro-2-methyl- (CAS Registry Number: 22227-75-4) is a chlorinated hydrocarbon with significant biological and chemical implications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C₄H₆Cl₂

- Molecular Weight: 124.996 g/mol

- IUPAC Name: 3,3-dichloro-2-methylpropene

- Structure: The compound features a double bond and two chlorine substituents on the same carbon atom, contributing to its unique reactivity.

The biological activity of propene, 3,3-dichloro-2-methyl- is primarily attributed to its reactivity with various biological molecules. Key mechanisms include:

- Oxidation Reactions: The compound can react with hydroxyl radicals to form chlorinated products, such as chloroacetone and formyl chloride, which may have toxicological implications.

- Substitution Reactions: It can undergo nucleophilic substitution, leading to various substituted derivatives depending on the nucleophile involved.

These reactions suggest that propene, 3,3-dichloro-2-methyl- may interact with cellular components, potentially disrupting metabolic processes.

Biological Activity and Toxicity Studies

Research has indicated that chlorinated propenes like propene, 3,3-dichloro-2-methyl-, exhibit varying degrees of toxicity and biological effects. Some notable findings include:

- Genotoxicity: Studies have shown that chlorinated compounds can induce mutations in bacterial strains (e.g., Salmonella typhimurium) and exhibit genotoxic effects in mammalian cells .

- Carcinogenic Potential: There is evidence suggesting that exposure to chlorinated hydrocarbons may lead to tumor development in animal models. For instance, chronic exposure studies have reported tumors in multiple organs in rats exposed to related compounds .

- Environmental Impact: Propene derivatives are monitored for their persistence and bioaccumulation potential in the environment. Their breakdown products can also be toxic to aquatic life .

Case Studies

Case Study 1: Inhalation Reproduction Study

A two-generation inhalation study on Fischer 344 rats exposed to 1,3-dichloropropene (a related compound) revealed reproductive toxicity and developmental effects at certain exposure levels. This study highlights the importance of evaluating similar compounds for reproductive health risks .

Case Study 2: Biotransformation Studies

Investigations into the biotransformation of chlorinated propenes using animal models have elucidated metabolic pathways that lead to the formation of reactive intermediates capable of causing cellular damage .

Applications in Research and Industry

Propene, 3,3-dichloro-2-methyl- has several applications across various fields:

- Chemical Synthesis: It is used as a reactant in organic synthesis processes such as cyclobutanone production and polymerization studies.

- Pharmaceutical Development: The compound is explored for potential use as an intermediate in drug synthesis due to its unique reactivity profiles.

- Agricultural Chemicals: Chlorinated propenes are often utilized in the production of pesticides and herbicides due to their efficacy against pests.

Comparative Analysis

The following table compares propene, 3,3-dichloro-2-methyl-, with other chlorinated propenes regarding their applications and biological activities:

| Compound | Applications | Biological Activity |

|---|---|---|

| Propene, 3,3-dichloro-2-methyl | Organic synthesis, pharmaceuticals | Genotoxicity potential |

| 1,3-Dichloropropene | Soil fumigant | Reproductive toxicity |

| 2,3-Dichloropropene | Pesticide production | Carcinogenic potential |

Q & A

Basic: What experimental methods are recommended for synthesizing and characterizing 3,3-dichloro-2-methylpropene?

Answer:

While direct synthesis routes for 3,3-dichloro-2-methylpropene are not explicitly detailed in the provided evidence, analogous protocols for halogenated propenes suggest using dehydrohalogenation of vicinal dihalides or elimination reactions under basic conditions. Characterization should prioritize:

- Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment and molecular weight confirmation.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to identify chlorine and methyl substituents, with chemical shifts influenced by electron-withdrawing Cl groups (e.g., δ ~5.5–6.5 ppm for vinylic protons) .

- Infrared (IR) Spectroscopy to detect C-Cl stretches (~550–650 cm⁻¹) and C=C vibrations (~1600–1680 cm⁻¹).

Basic: How can spectroscopic data resolve structural ambiguities in 3,3-dichloro-2-methylpropene?

Answer:

Key spectroscopic markers include:

- ¹³C NMR : Distinct signals for the dichlorinated carbons (~100–120 ppm) and the methyl group (~15–25 ppm).

- Coupling constants in ¹H NMR : Trans-vinylic protons (J ≈ 10–18 Hz) versus cis (J ≈ 6–12 Hz) to confirm stereochemistry.

- High-resolution MS : Exact mass matching the molecular formula C₄H₆Cl₂ (calc. 140.9844 g/mol) to rule out isomers like 2,3-dichloro derivatives .

Advanced: How do computational methods like DFT improve understanding of this compound’s electronic structure?

Answer:

Density Functional Theory (DFT) with hybrid functionals (e.g., revPBE or PBE0 ) can model:

- Electron density distribution : Chlorine’s electronegativity induces polarization in the C=C bond, altering reactivity.

- Frontier molecular orbitals (FMOs) : LUMO localization on the dichlorinated carbons predicts nucleophilic attack sites.

- Solvent effects : COSMO-RS simulations assess solvation energy for reaction optimization .

Advanced: What mechanistic insights guide the study of 3,3-dichloro-2-methylpropene in catalytic reactions?

Answer:

Mechanistic studies should combine:

- Kinetic isotope effects (KIE) to identify rate-determining steps in reactions like hydrohalogenation.

- DFT-based transition-state analysis : Compare activation barriers for pathways involving Cl migration or methyl steric effects.

- In situ spectroscopy (e.g., FTIR) : Monitor intermediates during reactions with metal catalysts (e.g., Au/Y-doped clusters) .

Advanced: How do substituents influence adsorption energetics on catalytic surfaces?

Answer:

Substituent effects are quantified via:

- DFT adsorption studies : Compare binding energies of 3,3-dichloro-2-methylpropene vs. unsubstituted propene on transition-metal surfaces (e.g., Pd or Ni). Chlorine increases adsorption strength due to charge transfer to the metal d-orbitals.

- Energy decomposition analysis (EDA) : Differentiate electrostatic vs. covalent contributions to adsorption.

- Charge-state modulation : Cationic clusters enhance binding via stronger donor-acceptor interactions .

Advanced: How can contradictions in experimental and computational data be resolved for this compound?

Answer:

Address discrepancies using:

- Benchmarking DFT functionals : Validate revPBE against higher-level methods (e.g., CCSD(T)) for reaction energetics.

- Sensitivity analysis : Vary basis sets (e.g., def2-TZVP vs. cc-pVDZ) to assess convergence in computed properties.

- Experimental validation : Cross-reference computed IR/Raman spectra with empirical data to refine force-field parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.